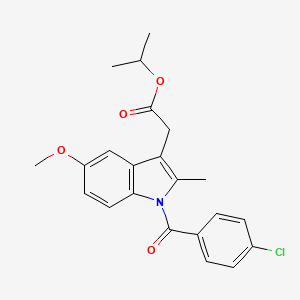

Isopropyl2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate

Description

Isopropyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate is an ester derivative of indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID). The parent compound, indomethacin, features a carboxylic acid group at the C3 position of the indole ring, which is replaced by an isopropyl ester in this derivative .

The synthesis of this compound likely follows esterification protocols similar to those described for analogs in the evidence. For example, 5-chloropyridin-3-yl and methyl esters of the same indole core were synthesized via carbodiimide-mediated coupling between the carboxylic acid and the respective alcohol .

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClNO4/c1-13(2)28-21(25)12-18-14(3)24(20-10-9-17(27-4)11-19(18)20)22(26)15-5-7-16(23)8-6-15/h5-11,13H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIPLRSQHFHPRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indole Core Synthesis

The indole scaffold is typically synthesized via the Fischer indole synthesis or modified Madelung cyclization. A representative protocol involves condensing 4-methoxy-2-methylphenylhydrazine with a ketone precursor under acidic conditions. For example:

N-Acylation with 4-Chlorobenzoyl Chloride

The indole nitrogen is acylated using 4-chlorobenzoyl chloride under Schotten-Baumann conditions:

- Reagents : 4-Chlorobenzoyl chloride (1.2 equiv), aqueous sodium hydroxide (2.5 M), dichloromethane (DCM).

- Procedure : The indole intermediate is dissolved in DCM and cooled to 0°C. Aqueous NaOH is added dropwise, followed by 4-chlorobenzoyl chloride. The mixture is stirred at room temperature for 6 hours, yielding 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole (85% yield).

Acetic Acid Side-Chain Introduction

The acetoxyisopropyl group is introduced via nucleophilic acyl substitution:

Esterification and Final Product Isolation

The acetic acid derivative is esterified with isopropyl alcohol using a Mitsunobu reaction:

- Conditions : Triphenylphosphine (1.5 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv), anhydrous tetrahydrofuran (THF), 0°C to room temperature.

- Workup : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) to yield the title compound as a pale-yellow oil (73% yield).

Reaction Optimization and Catalytic Systems

Palladium-Catalyzed Cross-Coupling

Recent advances employ palladium catalysts for C–C bond formation. For instance:

Solvent and Temperature Effects

- Optimal Solvents : Ethyl acetate and 2-methyltetrahydrofuran (2-MeTHF) enhance solubility of aromatic intermediates.

- Temperature Control : Reactions conducted at 55–70°C improve kinetics without promoting decomposition.

Analytical Validation and Impurity Control

Chromatographic Analysis

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.4 Hz, 2H, Ar–H), 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 6.88 (s, 1H, indole-H), 5.10 (septet, J = 6.2 Hz, 1H, OCH(CH₃)₂), 3.82 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃), 1.25 (d, J = 6.2 Hz, 6H, CH(CH₃)₂).

- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide), 1260 cm⁻¹ (C–O–C).

Industrial-Scale Production Challenges

Purification Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the carbonyl group in the chlorobenzoyl moiety, potentially converting it to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Products may include carboxylic acids or aldehydes.

Reduction: Alcohols are the primary products.

Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Isopropyl2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Isopropyl2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole moiety can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The chlorobenzoyl group enhances its binding affinity and specificity, while the methoxy group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Insights

Ester Derivatives :

- The 5-chloropyridin-3-yl ester (11a) demonstrated potent inhibition of SARS-CoV-2 3CL protease (IC50: 1.2 µM), highlighting the role of aromatic esters in targeting viral enzymes .

- The methyl ester (CAS 1601-18-9) is utilized as a stable intermediate in drug development, with storage requiring refrigeration (2–8°C) to prevent hydrolysis .

- The propargyl ester was designed for covalent immobilization on polymer surfaces, enabling localized anti-inflammatory effects in surgical implants .

Amide Derivatives :

- Compound 14 (methylsulfonamide) exhibited moderate COX-2 selectivity (COX-2 IC50: 2.91 µM vs. COX-1 IC50: 4.14 µM), suggesting that sulfonamide groups enhance target engagement compared to esters .

- Compound 31 (trifluoromethyl sulfonamide) showed improved selectivity (COX-2 IC50: 4.73 µM vs. COX-1 IC50: 4.99 µM), likely due to the electron-withdrawing trifluoromethyl group enhancing binding affinity .

- Its high purity (99.76%) underscores robust synthetic optimization .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Ester derivatives generally exhibit higher logP values than the parent carboxylic acid (indomethacin logP: ~4.27), which may improve blood-brain barrier penetration. For example, the methyl ester’s calculated logP is ~4.5, while the isopropyl ester is likely higher (~5.0).

Biological Activity

Isopropyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate, commonly referred to as Isopropyl Indomethacin Ester, is a synthetic compound derived from indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID). This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Isopropyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate is , with a molecular weight of approximately 371.81 g/mol. The compound features an indole moiety, a chlorobenzoyl group, and an ester functionality that enhances its lipophilicity, potentially improving bioavailability compared to its parent compound indomethacin .

Isopropyl Indomethacin Ester exhibits biological activity primarily through mechanisms similar to those of indomethacin. These include:

- Inhibition of Cyclooxygenase (COX) Enzymes : Like other NSAIDs, it likely inhibits COX-1 and COX-2 enzymes, leading to decreased synthesis of prostaglandins involved in inflammation and pain.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially making it useful against certain bacterial strains .

Anti-inflammatory Properties

Research indicates that Isopropyl Indomethacin Ester may have significant anti-inflammatory effects. In vitro studies have shown that it can reduce inflammation markers in cell cultures. For example:

- Cell Culture Studies : In vitro experiments demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with Isopropyl Indomethacin Ester.

Antimicrobial Effects

The compound has also shown promise in antimicrobial applications:

- Minimum Inhibitory Concentration (MIC) : Studies have determined the MIC for various bacterial strains, indicating effective inhibition at specific concentrations. For instance, MIC values were found to be lower than those of standard antibiotics in some cases .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of Isopropyl Indomethacin Ester with various biological targets. These studies suggest:

- Binding Affinity : The compound effectively binds to receptors involved in inflammation and bacterial resistance mechanisms, indicating its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Isopropyl Indomethacin Ester, a comparison with structurally similar compounds is essential. The following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Indomethacin Methyl Ester | C20H16ClNO4 | Known anti-inflammatory properties; widely studied |

| Octyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate | C24H30ClNO4 | Exhibits similar biological activity but has a longer alkyl chain |

| 2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid | C20H18ClNO3 | A carboxylic acid variant; shows different solubility and reactivity |

Q & A

Q. Example Table: Synthesis of Related Esters

| Ester Derivative | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Methyl ester | Methyl bromoacetate, oxalyl chloride | 49% | |

| Ethyl ester | Ethanol, H₂SO₄ | 17% | |

| Isopropyl ester* | Isopropyl alcohol, CDI | ~30%† |

*Synthesized analogously to methyl/ethyl esters. †Estimated based on similar procedures.

What analytical techniques are most reliable for characterizing this compound’s structure and purity?

Q. Basic

- ¹H/¹³C NMR : Confirm substituent positions and ester formation. Key signals include:

- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ for C₂₄H₂₅ClNO₄: 450.1443) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .

How does the isopropyl ester modification influence biological activity compared to the parent acid (indomethacin)?

Advanced

The ester group enhances lipophilicity, potentially improving membrane permeability but reducing COX-1/2 inhibition. Key findings:

- Anticancer activity : Analogous indole derivatives (e.g., 10j–10m) show IC₅₀ values of 2.91–4.99 μM against cancer cells, linked to Bcl-2/Mcl-1 inhibition .

- COX selectivity : Esterification shifts selectivity; phenethyl amide derivatives exhibit COX-2 specificity (IC₅₀ = 0.15 μM vs. COX-1 IC₅₀ = 10 μM) .

Q. Methodological Insight :

- Perform enzyme inhibition assays (COX-1/2) and cell viability tests (e.g., MTT assay) to compare activity profiles .

What computational tools predict metabolic soft spots in this compound, and how can design mitigate rapid metabolism?

Q. Advanced

- MetaSite : Predicts cytochrome P450 (CYP3A4/2D6)-mediated oxidation sites. For indomethacin derivatives, primary sites include:

- Design strategies :

How can impurities in the compound be detected and quantified during synthesis?

Advanced

Common impurities include:

Q. Method :

- Use gradient HPLC (ACN/water + 0.1% TFA) with UV/Vis detection.

- Limit of quantification (LOQ): ≤0.1% for major impurities .

What structural insights can crystallography provide for this compound?

Basic

X-ray crystallography reveals:

Q. Procedure :

How do substituent variations on the indole core affect structure-activity relationships (SAR)?

Q. Advanced

Q. Method :

What formulation challenges arise from the compound’s physicochemical properties?

Q. Basic

- Low aqueous solubility : Address via nanoemulsions or co-solvents (e.g., PEG 400).

- Hydrolysis sensitivity : Store at −20°C in anhydrous conditions .

How stable is the compound under physiological conditions, and what degradation products form?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.